molecular formula C10H11IO3 B1612756 Ethyl 3-iodo-4-methoxybenzoate CAS No. 207115-38-6

Ethyl 3-iodo-4-methoxybenzoate

Cat. No.: B1612756
CAS No.: 207115-38-6
M. Wt: 306.1 g/mol
InChI Key: RUMDVSAUEUENFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-iodo-4-methoxybenzoate is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an iodine atom at the third position, a methoxy group at the fourth position, and an ethyl ester group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-iodo-4-methoxybenzoate typically involves the iodination of 4-methoxybenzoic acid followed by esterification. One common method includes:

    Iodination: 4-methoxybenzoic acid is treated with iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the third position.

    Esterification: The resulting 3-iodo-4-methoxybenzoic acid is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-iodo-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the iodine atom.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the ester group.

    Oxidation: Potassium permanganate in acidic medium can oxidize the methoxy group.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 3-methoxy-4-methoxybenzoate.

    Reduction: Ethyl 3-iodo-4-methoxybenzyl alcohol.

    Oxidation: 3-iodo-4-carboxybenzoic acid.

Scientific Research Applications

Ethyl 3-iodo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-iodo-4-methoxybenzoate depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

    Methyl 3-iodo-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-bromo-4-methoxybenzoate: Similar structure but with a bromine atom instead of an iodine atom.

    Ethyl 3-iodo-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. The methoxy group provides electron-donating effects, influencing the compound’s chemical behavior. The ethyl ester group enhances its solubility and stability compared to other ester derivatives.

Properties

IUPAC Name

ethyl 3-iodo-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMDVSAUEUENFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620177
Record name Ethyl 3-iodo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207115-38-6
Record name Ethyl 3-iodo-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-iodo-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-iodo-4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-iodo-4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-iodo-4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-iodo-4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-iodo-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.